Engineering the Epoxyketone Pharmacophore: A Technical Guide to Carfilzomib Synthetic Precursors and CAS Registry Tracking
Engineering the Epoxyketone Pharmacophore: A Technical Guide to Carfilzomib Synthetic Precursors and CAS Registry Tracking
Executive Summary
Carfilzomib (CAS 868540-17-4) is a second-generation, irreversible proteasome inhibitor utilized primarily in the treatment of relapsed and refractory multiple myeloma[1][2]. Structurally, it is a tetrapeptide epoxyketone derived from the natural product epoxomicin[1][]. The synthesis of Carfilzomib is a masterclass in peptide engineering, requiring precise stereochemical control to construct its highly reactive epoxyketone "warhead." For researchers and process chemists, tracking the exact Chemical Abstracts Service (CAS) registry numbers of its synthetic intermediates is critical for ensuring supply chain integrity, regulatory compliance, and analytical validation.
This whitepaper provides an in-depth mechanistic and synthetic analysis of Carfilzomib's core precursors, detailing the causality behind the chosen synthetic routes and providing self-validating experimental protocols for its assembly.
Mechanistic Grounding: The Epoxyketone Warhead
The clinical efficacy of Carfilzomib is entirely dependent on its C-terminal epoxyketone moiety. Unlike first-generation boronate inhibitors (e.g., Bortezomib) that form reversible tetrahedral intermediates, the epoxyketone warhead of Carfilzomib forms a highly specific, dual-covalent morpholine adduct exclusively with the N-terminal threonine of the 20S proteasome's β5 (chymotrypsin-like) subunit[][4].
The causality of this design is rooted in target specificity: the dual-adduct formation requires both the hydroxyl and the free alpha-amine of the catalytic threonine to attack the ketone and epoxide, respectively[4]. This prevents off-target cross-reactivity with other cellular proteases (like serine or cysteine proteases), which lack this specific N-terminal nucleophile arrangement, thereby significantly reducing peripheral neuropathy side effects[4].
Fig 1. Mechanism of Carfilzomib-mediated 20S proteasome inhibition.
Quantitative Data: Key Precursors and CAS Registry Mapping
To achieve the industrial-scale synthesis of Carfilzomib, process chemists utilize a convergent fragment condensation approach. The table below summarizes the critical quantitative data and CAS registry numbers for the primary precursors involved in this workflow[2][5][6][7].
| Precursor / Intermediate | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Role |
| Carfilzomib (API) | 868540-17-4 | C₄₀H₅₇N₅O₇ | 719.92 | Final Active Pharmaceutical Ingredient |
| Tripeptide Backbone | 868540-16-3 | C₃₁H₄₂N₄O₆ | 566.69 | Left-hand fragment (3-mer) for condensation |
| Boc-Leu-Epoxyketone | 247068-82-2 | C₁₄H₂₅NO₄ | 271.35 | Protected right-hand warhead (2-mer equivalent) |
| Leu-Epoxyketone TFA Salt | 247068-85-5 | C₉H₁₇NO₂ · CF₃COOH | 285.26 | Deprotected warhead ready for coupling |
| Carfilzomib (2R,4S)-Diol | 1541172-75-1 | C₄₀H₅₉N₅O₈ | 737.93 | Epoxide ring-opened degradation impurity |
Convergent Synthesis Strategy (3+2 Fragment Condensation)
The selection of a convergent synthesis route rather than a linear solid-phase peptide synthesis (SPPS) is dictated by the chemical instability of the epoxyketone warhead[8][9]. If the warhead were attached early in a linear sequence, the epoxide would undergo premature ring-opening during repetitive basic deprotection cycles. By coupling the pre-formed tripeptide backbone (CAS 868540-16-3) with the deprotected leucine-epoxyketone (CAS 247068-85-5) in the final step, chemists preserve the integrity of the pharmacophore[6][9].
Fig 2. Convergent 3+2 fragment condensation workflow for Carfilzomib.
Experimental Protocols
Protocol A: Synthesis of the Boc-Leu-Epoxyketone Warhead (CAS 247068-82-2)
This protocol details the generation of the critical pharmacophore. The methodology relies on strict stereochemical control.
Step 1: Weinreb Amide Formation
-
Dissolve Boc-L-Leucine in dichloromethane (DCM) and cool to 0°C.
-
Add N,O-dimethylhydroxylamine hydrochloride, followed by EDC and HOBt.
-
Causality & Validation: The use of N,O-dimethylhydroxylamine forms a stable 5-membered chelate intermediate (Weinreb amide)[6][10]. This is a self-validating chemical trap: it strictly prevents the over-addition of the subsequent Grignard reagent, ensuring the reaction stops cleanly at the enone stage without yielding unwanted tertiary alcohols.
Step 2: Grignard Addition
-
Dissolve the Weinreb amide in anhydrous THF at 0°C.
-
Dropwise, add isopropenylmagnesium bromide (3.0 equivalents). Quench with saturated NH₄Cl after 2 hours[6][10].
-
Isolate the resulting enone via silica gel chromatography.
Step 3: Stereoselective Epoxidation
-
Dissolve the enone in methanol and cool to 0°C.
-
Add aqueous calcium hypochlorite or an alkaline hydrogen peroxide solution[6][11].
-
Causality & Validation: The bulky Boc-leucine side chain sterically directs the facial attack of the oxidant, favoring the desired (R)-epoxide diastereomer[6].
-
Self-Validation Check: Perform chiral HPLC analysis. The target Boc-Leu-Epoxyketone (CAS 247068-82-2) must exhibit a diastereomeric excess (d.e.) of >95% to prevent off-target toxicity in the final API[11].
Protocol B: 3+2 Fragment Condensation to Carfilzomib (CAS 868540-17-4)
This protocol describes the final assembly, prioritizing racemization-free coupling.
Step 1: Warhead Deprotection
-
Treat Boc-Leu-Epoxyketone (CAS 247068-82-2) with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM at 0°C for 30 minutes.
-
Causality: TFA efficiently removes the Boc protecting group while leaving the acid-stable epoxide ring intact[6].
-
Evaporate the solvent to yield the Leu-Epoxyketone TFA salt (CAS 247068-85-5) as a white solid[6].
Step 2: Active Ester Coupling
-
In a dry flask, dissolve the Tripeptide Backbone (CAS 868540-16-3) and the Leu-Epoxyketone TFA salt (CAS 247068-85-5) in anhydrous DMF[6][9].
-
Add HATU (1.1 eq) and cool the mixture to 0°C.
-
Dropwise, add N,N-Diisopropylethylamine (DIPEA) to initiate the coupling.
-
Causality & Validation: The use of HATU generates a highly reactive HOAt ester intermediate. This rapid coupling kinetic minimizes the residence time of the activated peptide, thereby preventing epimerization at the alpha-carbon of the phenylalanine residue[8][9].
-
Self-Validation Check: Following aqueous workup, analyze the crude product via LC-MS. The system is validated if the Carfilzomib (2R,4S)-Diol impurity (CAS 1541172-75-1) is absent (<0.1%), confirming that the epoxide warhead did not hydrolyze during the basic coupling phase[7].
References
- Title: CAS 868540-17-4 (Carfilzomib) - BOC Sciences | Source: bocsci.
- Title: Carfilzomib - Wikipedia | Source: wikipedia.
- Title: Carfilzomib | C40H57N5O7 | CID 11556711 - PubChem - NIH | Source: nih.
- Title: Carfilzomib intermediate-1 | 868540-16-3 - Sigma-Aldrich | Source: sigmaaldrich.
- Title: Carfilzomib PR171 intermediate 247068-82-2 - Taizhou Crene Biotechnology Co., Ltd. | Source: pharm-intermediates.
- Title: Cas 868540-17-4,Carfilzomib - LookChem | Source: lookchem.
- Title: CAS No : 1541172-75-1 | Product Name : Carfilzomib (2R,4S)-Diol | Pharmaffiliates | Source: pharmaffiliates.
- Title: US20160340388A1 - Methods of making carfilzomib and intermediates thereof - Google Patents | Source: google.
- Title: US9822145B2 - Methods of making carfilzomib and intermediates thereof - Google Patents | Source: google.
- Title: Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events - AACR Journals | Source: aacrjournals.
- Title: Process Improvements for Carfilzomib Synthesis | PDF | Sodium Bicarbonate - Scribd | Source: scribd.
- Title: Organic & Biomolecular Chemistry - RSC Publishing | Source: rsc.
Sources
- 1. Carfilzomib - Wikipedia [en.wikipedia.org]
- 2. Carfilzomib | C40H57N5O7 | CID 11556711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Carfilzomib intermediate cas 247068-82-2 [pharm-intermediates.com]
- 6. Cas 868540-17-4,Carfilzomib | lookchem [lookchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. US20160340388A1 - Methods of making carfilzomib and intermediates thereof - Google Patents [patents.google.com]
- 9. US9822145B2 - Methods of making carfilzomib and intermediates thereof - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scribd.com [scribd.com]
